Fmoc-D-Ser(Bzl)-OH

Overview

Description

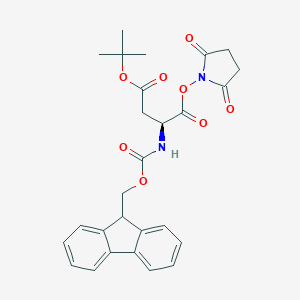

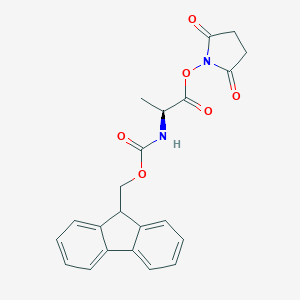

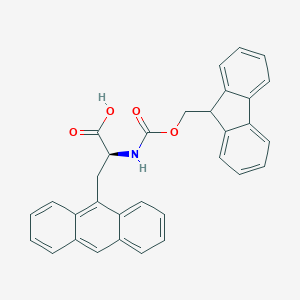

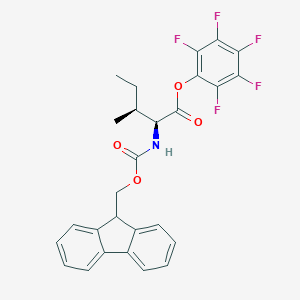

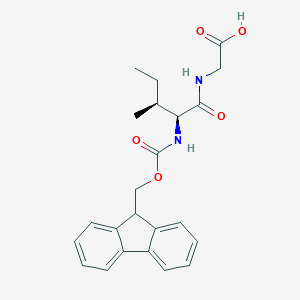

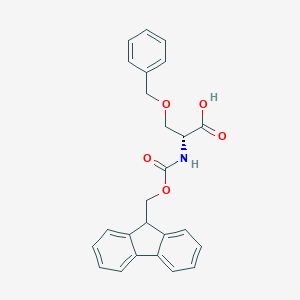

Fmoc-D-Ser(Bzl)-OH: is a derivative of the amino acid serine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group protects the amino group of the serine residue, while the benzyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions during peptide assembly.

Mechanism of Action

Target of Action

Fmoc-D-Ser(Bzl)-OH is a derivative of the amino acid serine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that it is being incorporated into during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) of this compound serves as a temporary protecting group for the amino acid during the synthesis process . This allows for the selective addition of amino acids to the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s incorporation into a peptide chain can influence the structure and function of the resulting peptide . The specific effects on the pathway would depend on the sequence of the peptide being synthesized .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product . It’s worth noting that the fmoc group is typically removed during the synthesis process

Result of Action

The result of this compound’s action is the formation of a peptide with a specific sequence . The properties of the resulting peptide, including its biological activity, would depend on the sequence of amino acids in the peptide .

Action Environment

The action of this compound is influenced by the conditions under which the peptide synthesis is carried out . Factors such as the choice of solvent, temperature, and the presence of other reagents can all influence the efficiency of the synthesis process and the properties of the resulting peptide .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Ser(Bzl)-OH has been shown to possess eminent self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety These properties allow this compound to interact with various enzymes, proteins, and other biomolecules in unique ways

Molecular Mechanism

It is known that the Fmoc group can promote the association of building blocks, which could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate the exact molecular mechanisms of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by benzylation, which involves reacting the Fmoc-protected D-serine with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.

Coupling Reactions: Fmoc-D-Ser(Bzl)-OH can undergo peptide bond formation with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogen gas with palladium on carbon for benzyl removal.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products:

Deprotection: D-Serine or partially protected intermediates.

Coupling: Peptides with this compound incorporated into the sequence.

Scientific Research Applications

Chemistry: Fmoc-D-Ser(Bzl)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of serine residues with protected hydroxyl groups, which can be selectively deprotected at later stages of synthesis.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.

Comparison with Similar Compounds

Fmoc-D-Ser(tBu)-OH: Similar to Fmoc-D-Ser(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.

Fmoc-L-Ser(Bzl)-OH: The L-enantiomer of this compound.

Fmoc-D-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.

Uniqueness: this compound is unique due to its specific combination of protecting groups and the D-configuration of serine. This configuration can influence the stereochemistry and biological activity of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.